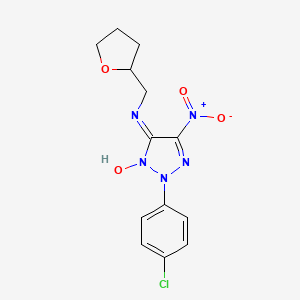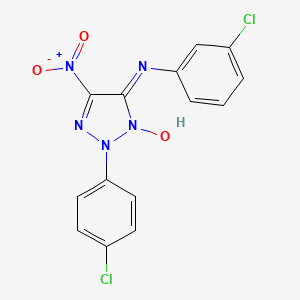![molecular formula C20H16O5 B4192354 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one
Descripción general
Descripción
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one, also known as DFC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been found to inhibit the replication of the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained in a pure form. 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has also been extensively studied for its biological activities, which makes it a well-characterized compound. However, there are some limitations to using 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one in lab experiments. One limitation is that the exact mechanism of action of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one. One area of research could be to further elucidate the mechanism of action of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one. This could involve identifying the specific signaling pathways that are targeted by 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one and determining the downstream effects of these pathways. Another area of research could be to investigate the potential therapeutic applications of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one in vivo. This could involve testing the efficacy of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one in animal models of inflammation, cancer, and viral infection. Additionally, future research could focus on developing analogs of 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one with improved potency and selectivity.
Aplicaciones Científicas De Investigación
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one has been found to have anti-viral activity against the herpes simplex virus.
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-11-10-24-18-9-17-13(6-14(11)18)7-15(20(21)25-17)12-4-5-16(22-2)19(8-12)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIGLRLFWIOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B4192272.png)
![4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192287.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4192294.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4192304.png)


![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)
![4-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4192329.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![6-methyl-5-{5-[1-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4192358.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192362.png)